Product packaging for 6-hydroxyisoquinolin-1(2H)-one(Cat. No.:CAS No. 252061-78-2)

6-hydroxyisoquinolin-1(2H)-one

Cat. No.: B1311854
CAS No.: 252061-78-2
M. Wt: 161.16 g/mol
InChI Key: GCJZYOIXXVVQKC-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinolin-1(2H)-one (CAS 252061-78-2) is a versatile isoquinolinone derivative of significant interest in medicinal and synthetic chemistry. The compound serves as a key synthetic intermediate and molecular scaffold. Isoquinolinone structures are frequently investigated in drug discovery, notably as core structures in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a promising target for cancer therapy . The reactive hydroxy group on the isoquinolinone ring system allows for further functionalization, making it a valuable building block for generating diverse compound libraries for biological screening . This compound is supplied for research purposes. Researchers should handle it with appropriate safety precautions. It is recommended to store the material in a sealed container under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1311854 6-hydroxyisoquinolin-1(2H)-one CAS No. 252061-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJZYOIXXVVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440979
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252061-78-2
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Transformations of 6 Hydroxyisoquinolin 1 2h One and Its Congeners

Established Synthetic Routes to the 6-Hydroxyisoquinolin-1(2H)-one Core Structure

The formation of the isoquinolinone scaffold is a central theme in nitrogen-containing heterocyclic chemistry. Various methods have been developed to construct this bicyclic system, ranging from classical name reactions to modern catalytic approaches.

Cyclization Reactions for Isoquinolinone Ring System Formation

The synthesis of the isoquinolinone ring system often relies on intramolecular cyclization reactions. Traditional methods such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch–Bobbitt reactions provide foundational routes to the broader isoquinoline (B145761) family, which can be adapted for isoquinolinone synthesis. acs.orgpharmaguideline.comthieme.de More contemporary approaches often employ transition-metal catalysis or radical-mediated pathways to achieve the desired ring closure. thieme.denih.gov

A specific strategy involves the acid-catalyzed cyclization of 4-substituted-2-(2′-dialkylaminovinyl)benzonitriles. google.com This method provides a direct route to the 6-substituted isoquinolinone core. The reaction proceeds in the presence of a strong hydrohalic acid, such as gaseous HCl, in an alcoholic solvent like n-butanol at elevated temperatures. google.com This process highlights a key ring-forming step that is integral to multi-step synthetic sequences. Another relevant method is the Castagnoli–Cushman reaction, which has been utilized to synthesize various 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org

Brønsted Acid-Catalyzed Tandem Condensation and Cycloisomerization Approaches

A highly efficient, one-pot strategy for constructing the 6(2H)-isoquinolinone skeleton involves a Brønsted acid-catalyzed tandem reaction. nih.gov This approach utilizes readily available 2-alkynyl-4-hydroxybenzaldehydes and primary amines as starting materials. The reaction proceeds through a tandem condensation and cycloisomerization sequence, efficiently forming two new C–N bonds in a single operation to yield the desired this compound derivatives in good to excellent yields. nih.gov

This methodology is notable for its tolerance of a wide range of primary amines, including aliphatic and aryl-substituted amines, as well as chiral amino alcohols and amino acids, making it a versatile tool for generating a library of diverse 6(2H)-isoquinolinones. nih.gov The use of a Brønsted acid catalyst provides a practical and accessible alternative for the construction of this important heterocyclic core. nih.gov

Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of 6(2H)-Isoquinolinones Data sourced from a study on tandem condensation and cycloisomerization reactions. nih.gov

EntryAmineProductYield (%)
1Benzylamine2-benzyl-6-hydroxy-4-phenylisoquinolin-1(2H)-one95
24-Methoxybenzylamine6-hydroxy-2-(4-methoxybenzyl)-4-phenylisoquinolin-1(2H)-one92
3(R)-2-amino-3-phenylpropan-1-ol(R)-6-hydroxy-2-(1-hydroxy-3-phenylpropan-2-yl)-4-phenylisoquinolin-1(2H)-one83
4L-Alanine methyl estermethyl (S)-2-(6-hydroxy-1-oxo-4-phenylisoquinolin-2(2H)-yl)propanoate85

Multi-step Synthetic Strategies from Aromatic Precursors

Complex molecules like this compound are often assembled through multi-step sequences starting from simpler aromatic precursors. A well-documented route begins with 2-methyl-4-halobenzonitriles, which are commercially available. google.com

The key steps in this synthetic pathway are:

Nucleophilic Aromatic Substitution: The synthesis commences with the substitution of the halogen atom (commonly fluorine or chlorine) on the 2-methyl-4-halobenzonitrile with a protected N-heterocycloalkyl alcohol. This step introduces the precursor for the C-6 substituent. google.com

Side-Chain Elaboration: The methyl group at the C-2 position is then reacted with a reagent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form a 2-(2′-dialkylaminovinyl)benzonitrile intermediate. google.com

Acid-Catalyzed Cyclization: The final step involves the cyclization of the vinylnitrile intermediate in the presence of a strong acid, as described previously, to form the 1-(2H)-isoquinolinone ring. google.com

Deprotection: If a protecting group was used on the C-6 substituent, a final deprotection step is required to yield the target compound. google.com

This strategic approach allows for the late-stage introduction of diversity at the C-6 position, making it a flexible method for preparing a range of analogues. google.com

Derivatization and Functionalization Strategies for this compound Analogues

Once the core isoquinolinone structure is established, further chemical modifications can be performed to generate a diverse array of analogues. These modifications can be targeted to various positions on the bicyclic framework.

Substituent Introduction at the Isoquinolinone Framework (e.g., C-6, C-7, N-2, C-4 Positions)

The isoquinolinone scaffold offers several sites for the introduction of new functional groups.

C-6 Position: The inherent hydroxyl group at the C-6 position is a prime site for modification. For example, it can be converted into an ether linkage through reactions like a nucleophilic aromatic substitution on a suitable precursor, leading to compounds such as 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one. google.com

C-7 Position: The introduction of substituents at the C-7 position has also been explored. For instance, 7-fluoro isoquinoline derivatives have been synthesized, indicating that this position is amenable to functionalization. nih.gov

N-2 Position: The nitrogen atom of the isoquinolinone ring can be readily substituted. This is often achieved by using N-substituted precursors in the ring-forming reactions or by subsequent alkylation of the N-H bond. organic-chemistry.org For example, reductive amination procedures can be used to introduce various alkyl groups at the N-2 position. google.com

C-4 Position: The C-4 position can be functionalized through metal-catalyzed reactions. An electrophilic palladation pathway has been successfully used for the C4-selective arylation of the isoquinolone scaffold. organic-chemistry.org Additionally, the use of 4-diazoisoquinoline-1,3(2H,4H)-diones as precursors allows for photochemical O-H insertion reactions, providing another route to C-4 functionalized derivatives. nih.gov

Selective Chemical Modifications

Selective chemical transformations enable precise structural modifications to the this compound molecule. Cross-coupling reactions, such as the Negishi coupling, have been employed on related quinolinone systems to introduce aryl or other substituents at specific positions, typically starting from a halogenated precursor. nih.gov This highlights the potential for applying powerful carbon-carbon bond-forming reactions to build molecular complexity.

Furthermore, selective modifications can be made to substituents that have been introduced onto the core. For instance, if a piperidine (B6355638) moiety is present at the C-6 position, its secondary amine can be further functionalized. google.com These selective modifications are crucial for systematically exploring the structure-activity relationships of this class of compounds.

Synthesis of Hybrid Molecules and Conjugates Bearing the Isoquinolinone Moiety

The isoquinolinone scaffold, including this compound, serves as a valuable platform for the development of hybrid molecules and conjugates. Molecular hybridization is a strategic approach in drug design that combines two or more pharmacophores into a single molecule, aiming to enhance biological activity, improve selectivity, or reduce side effects.

One of the most powerful techniques for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction allows for the efficient and specific joining of two different molecular fragments, one functionalized with an alkyne and the other with an azide (B81097), to form a stable 1,2,3-triazole linker. mdpi.comnih.gov For the this compound core, the hydroxyl group at the C6 position is a convenient handle for introducing an alkyne or azide functionality. For instance, etherification with propargyl bromide would yield an alkyne-tagged isoquinolinone, ready for conjugation with an azide-bearing molecule. This strategy has been successfully applied to quinolinone systems to create novel triazole-hybrid compounds with potential therapeutic applications. nih.gov

Another important class of conjugates is glycoconjugates, where the isoquinolinone moiety is linked to a carbohydrate unit. nih.gov Glycosylation can significantly alter the pharmacokinetic properties of a molecule, such as its solubility and bioavailability, and can facilitate targeted delivery to specific cells. researchgate.neteurekaselect.com The attachment of sugar moieties can improve a compound's selectivity for cancer cells, which often exhibit an increased demand for glucose. The synthesis of these glycoconjugates can also be achieved using click chemistry, linking a propargylated isoquinolinone to an azido-sugar. mdpi.com

Table 1: Examples of Hybridization Strategies for Isoquinolinone Scaffolds
Hybrid TypeLinking ChemistryPotential AdvantageKey Reactants
Triazole HybridCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Combines pharmacophores, potential for synergistic activityAlkyne-functionalized isoquinolinone + Azide-functionalized molecule
GlycoconjugateClick Chemistry or other ether/ester linkagesImproved solubility, bioavailability, and targeted deliveryFunctionalized isoquinolinone + Activated sugar derivative

Chemical Reactivity and Synthetic Applications Beyond Direct Compound Production

The inherent reactivity of the this compound core allows for a wide range of synthetic transformations, enabling its use in constructing more complex molecular architectures.

Oxidation and Reduction Reactions of the Lactam Ring and Substituents

The lactam (cyclic amide) functionality within the isoquinolinone ring is a key site for redox reactions.

Reduction: The carbonyl group of the lactam is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). quora.com However, powerful hydride sources such as lithium aluminum hydride (LiAlH₄) can reduce the amide group. quora.commasterorganicchemistry.com The complete reduction of the lactam in an isoquinolinone derivative would cleave the C=O bond to a methylene (B1212753) (CH₂) group, yielding a tetrahydroisoquinoline. libretexts.orgpharmaguideline.com This transformation is significant as it converts the planar, rigid isoquinolinone core into a more flexible, three-dimensional tetrahydroisoquinoline scaffold, which is a common motif in many natural alkaloids. eburon-organics.com

Oxidation: The isoquinolin-1(2H)-one ring is generally stable towards oxidation. However, its precursors can be oxidized to form the lactam ring. For example, the oxidation of N-alkylisoquinolinium salts with reagents like potassium ferricyanide (B76249) (K₃Fe(CN)₆) can yield the corresponding N-alkylisoquinolin-1(2H)-one. Furthermore, fully reduced tetrahydroisoquinolines can undergo oxidative rearomatization to furnish the corresponding isoquinoline derivatives, indicating the thermodynamic stability of the aromatic system. nih.govacs.org While the lactam nitrogen itself is not easily oxidized, under specific conditions with potent oxidizing agents, formation of N-oxide derivatives is a possibility. researchgate.net

Table 2: Redox Reactivity of the Isoquinolinone Lactam
ReactionReagentProduct TypeComment
ReductionLiAlH₄TetrahydroisoquinolineReduces C=O to CH₂. NaBH₄ is generally ineffective. quora.com
Oxidation (of precursor)K₃Fe(CN)₆ on isoquinolinium saltIsoquinolin-1(2H)-oneForms the lactam ring.
Oxidation (of reduced form)Various oxidants (e.g., Pyridine-N-oxide)IsoquinolineRearomatization of a tetrahydroisoquinoline. nih.govacs.org

Nucleophilic Additions and Cyclization Potentials

The electrophilic nature of the C1 carbonyl carbon and the conjugated π-system make the isoquinolinone scaffold a versatile partner in addition and cyclization reactions.

Nucleophilic Additions: The carbonyl carbon of the lactam is susceptible to attack by strong nucleophiles. For instance, organometallic reagents like Grignard reagents (RMgX) are expected to add to the C=O bond, forming a tetrahedral intermediate which, upon acidic workup, could lead to C1-substituted derivatives. quora.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk This provides a direct method for introducing alkyl or aryl substituents at the C1 position.

Cyclization Potentials: The isoquinolinone ring is an excellent precursor for constructing fused polycyclic systems, particularly through cycloaddition reactions. A prominent example is its use in the synthesis of pyrrolo[2,1-a]isoquinolines. clockss.org This is often achieved by generating an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. acs.org This strategy is a key step in the total synthesis of lamellarin alkaloids, a class of marine natural products with potent biological activities. clockss.orgmdpi.comnih.gov In these syntheses, the isoquinoline or a derivative serves as the 1,3-dipole precursor for the crucial cyclization step. Additionally, the double bond within the isoquinolinone ring can potentially act as a dienophile in Diels-Alder reactions, reacting with a diene to construct a more complex, bridged ring system, though this application is less common. nih.gov

Utilization as a Building Block in Complex Organic Synthesis

The structural rigidity and embedded functionality of the isoquinolin-1(2H)-one core make it an ideal starting point for the synthesis of complex natural products and medicinally relevant molecules. rsc.orgnih.gov

The most notable application is in the synthesis of lamellarin alkaloids. benthamdirect.comnih.gov These marine-derived compounds feature a complex pentacyclic framework, which can be retrosynthetically disconnected to a substituted isoquinoline or isoquinolinone precursor. mdpi.comnih.gov Synthetic routes often begin with a pre-formed, appropriately substituted isoquinoline derivative. This starting material is then elaborated through a series of reactions, including the key [3+2] cycloaddition to form the fused pyrrole (B145914) ring, followed by subsequent cyclizations and functional group manipulations to complete the target molecule. clockss.org The use of the isoquinolinone as a building block significantly simplifies the synthetic challenge by providing a large portion of the final structure from the outset. This approach highlights the strategic importance of the isoquinolinone scaffold in enabling efficient and convergent syntheses of architecturally complex and biologically significant molecules. nih.gov

Advanced Investigations into the Biological Activities of 6 Hydroxyisoquinolin 1 2h One and Its Derivatives

Anti-Oncogenic and Cytotoxic Potentials in Cell-Based Assays

Derivatives of the isoquinolin-1(2H)-one structure have been the subject of extensive research for their potential to combat cancer. These studies have revealed their ability to inhibit cancer cell growth, their efficacy against specific cancer cell lines, and their mechanisms of action at the cellular level.

Inhibition of Cancer Cell Proliferation and Modulations of Tumor Growth

Numerous studies have highlighted the antiproliferative effects of isoquinolin-1(2H)-one derivatives. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been identified as a potent anti-tumor agent. nih.gov This compound demonstrated the ability to inhibit the proliferation of breast cancer cells in a dose-dependent manner. nih.gov Similarly, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been shown to effectively prevent tumor cell growth. univ.kiev.ua Furthermore, certain quinazolin-4(3H)-one derivatives, which share structural similarities, have exhibited antiproliferative activity against various tumor types including colorectal, hepatocellular, breast, stomach, and lung cancer. mdpi.com

Research into 6-aminoquinolone derivatives, which are structurally related to the isoquinolinone core, has also shown potential in inhibiting tumor cell population growth. nih.gov These findings collectively underscore the potential of the broader isoquinolinone class of compounds in modulating tumor growth.

Efficacy Against Specific Malignant Cell Lines

The cytotoxic effects of isoquinolin-1(2H)-one derivatives have been evaluated against a panel of human cancer cell lines. Compound 4f, a 3-acyl isoquinolin-1(2H)-one derivative, showed potent anti-tumor effects in the MCF-7 breast cancer cell line. nih.gov Further studies confirmed its ability to reduce cell viability in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

In a comprehensive screening, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were tested against 60 different human tumor cell lines, including those from lung, kidney, central nervous system, ovaries, prostate, and breast cancers, as well as leukemia and melanoma. univ.kiev.ua The most potent compounds were those with thiazolyl or pyrazolyl substituents at the 3-amino group. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was particularly effective against breast cancer cell lines, with the highest sensitivity observed in MDA-MB-468 and MCF7 cells. univ.kiev.ua

Additionally, novel amide-enriched 2-(1H)-quinazolinone derivatives have demonstrated cytotoxic activity against A549 (lung), MCF7 (breast), PC3, and DU145 (prostate) cancer cell lines. nih.gov

Targeting Key Cellular Processes (e.g., Tubulin Polymerization Inhibition)

A key mechanism through which some isoquinolin-1(2H)-one derivatives exert their anticancer effects is by targeting tubulin polymerization. Tubulin is a critical component of the cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy.

Derivatives of 3,4‐dihydroisoquinolin‐1(2H)‐one have been designed as analogues of piperlongumine, a natural product with anticancer activity. researchgate.net Molecular docking studies have shown that these compounds can bind to the colchicine (B1669291) domain of tubulin, thereby inhibiting its polymerization. researchgate.net For example, 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one and its sulfamate (B1201201) derivative demonstrated excellent activity against tubulin polymerization, comparable to the clinical agent combretastatin (B1194345) A-4. researchgate.net

Furthermore, 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have also been identified as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and subsequent cytostatic activity. nih.gov The most active compounds in this series were the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline. nih.gov

The inhibition of tubulin polymerization by these compounds often leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis (programmed cell death). nih.gov For instance, the 3-acyl isoquinolin-1(2H)-one derivative 4f was found to arrest the cell cycle at the G2 phase and induce apoptosis in breast cancer cells. nih.gov

Antiviral Efficacy, with a Focus on HIV-1 and Herpes Viruses

In addition to their anticancer properties, derivatives of the isoquinolin-1(2H)-one scaffold have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

Inhibition of HIV-1 Reverse Transcriptase (RT) Functions (Polymerase and Ribonuclease H)

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the virus, possessing both DNA polymerase and ribonuclease H (RNase H) activities. Several isoquinoline (B145761) derivatives have been investigated as inhibitors of these functions.

Notably, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been reported as dual inhibitors of both HIV-1 integrase and the RNase H function of RT. brieflands.commdpi.com Structure-activity relationship (SAR) studies on these compounds revealed that the introduction of lipophilic alkyl moieties at position 4 increased their selectivity for integrase. brieflands.com Further optimization led to compounds with low micromolar anti-HIV-1 activities. brieflands.com For effective RNase H inhibition, all three oxygen atoms in the core structure were found to be essential. mdpi.com

While direct inhibition of the polymerase function of RT by 6-hydroxyisoquinolin-1(2H)-one itself is not extensively documented in the provided results, the broader class of quinoline (B57606) derivatives has been explored for anti-HIV activity, with some compounds showing inhibition of Tat-mediated transcription rather than direct enzymatic inhibition of RT. bioworld.com

Inhibition of HIV-1 Integrase (IN) Activity

HIV-1 Integrase (IN) is another essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. Dihydroxyisoquinolinone derivatives have been developed as potent inhibitors of this enzyme.

Specifically, 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one based compounds have been synthesized and shown to have low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.govnih.gov These inhibitors often share key structural features, including a coplanar arrangement of heteroatoms that can chelate the magnesium ions in the active site of the integrase enzyme. nih.govnih.gov The development of these compounds was inspired by the success of other integrase strand transfer inhibitors (INSTIs) used in antiretroviral therapy. nih.gov

The dual-inhibitory potential of compounds like the 2-hydroxyisoquinoline-1,3(2H,4H)-diones against both integrase and RNase H highlights the versatility of this chemical scaffold in developing multi-targeted anti-HIV agents. brieflands.commdpi.com

There is currently no information available from the provided search results regarding the efficacy of this compound or its derivatives against Herpes viruses.

Assessment of Dual Inhibitory Profiles (RT/IN)

Research into the antiviral capabilities of isoquinolinone derivatives has explored their potential as dual inhibitors of key viral enzymes. While direct studies on this compound are limited in this specific context, investigations into the structurally related 2-hydroxyisoquinoline-1,3-diones (HIDs) have provided valuable insights. These compounds have been identified as inhibitors of HIV-1 reverse transcriptase (RT), targeting both the polymerase and the Ribonuclease H (RNase H) functions of the enzyme.

One particular derivative, YLC2-155, demonstrated a more potent inhibition of the RNase H activity compared to the polymerase function. This dual-function inhibition within the same enzyme is a significant finding, as both activities are crucial for the viral replication cycle. The development of multifunctional ligands that act on multiple targets is a strategic approach in antiviral research, aiming to create more effective therapies.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

The therapeutic potential of compounds structurally related to this compound extends to activity against Herpes Simplex Virus Type 1 (HSV-1). Research into quinolone acyclovir (B1169) analogues, which share a core heterocyclic structure with isoquinolinones, has yielded promising results.

In one study, several l-[(2-hydroxy-ethoxy)methyl]-4(1H)quinolone-3-carboxylic acids and their corresponding esters were synthesized and evaluated for their anti-HSV-1 efficacy. Most of the synthesized acyclonucleosides were found to reduce the virus yield significantly, typically by 70-99%, at a concentration of 50 microM. The carboxylic acid derivatives were generally more effective inhibitors than their ester counterparts.

Two compounds, in particular, stood out for their potent antiviral activity. The data for these compounds are presented in the table below.

CompoundChemical NameEC₅₀ (μM)
3jl-[(2-hydroxy-ethoxy)methyl]-4(1H)quinolone-3-carboxylic acid derivative0.7 ± 0.04
2d1-[(2-hydroxy-ethoxy)methyl]-3-carbethoxy-4(1H)quinolone derivative0.8 ± 0.09

Modulation of Moloney Murine Leukemia Virus (MoMLV) RT

Based on the available scientific literature, there is no specific research detailing the modulation or inhibitory effects of this compound or its direct derivatives on the Reverse Transcriptase (RT) of Moloney Murine Leukemia Virus (MoMLV). While the Pim family of proto-oncogenes is associated with the proviral integration site for MoMLV, studies linking this pathway to isoquinolinone compounds are focused on anti-cancer properties rather than direct viral enzyme modulation.

Antimicrobial and Antifungal Investigations

Spectrum of Activity Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of scaffolds structurally similar to isoquinolinone have been investigated for their antibacterial properties, demonstrating significant efficacy, particularly against Gram-positive bacteria. A study focused on quinoline-2-one derivatives identified several compounds with potent activity against multidrug-resistant strains.

Compound 6c, a notable derivative from this series, exhibited strong antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE), showing a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL for both. nih.gov Its activity against methicillin-resistant Staphylococcus epidermidis (MRSE) was also significant, with a MIC of 2.50 μg/mL. nih.gov These findings highlight the potential of this class of compounds in combating antibiotic-resistant bacterial infections. nih.gov

The antibacterial activities of the most promising quinoline-2-one derivatives are summarized below.

CompoundBacterial StrainMIC (μg/mL)
6cMRSA0.75
VRE0.75
MRSE2.50
6lMRSA1.25
VRE1.25
MRSE5.00
6oMRSA2.50
VRE2.50
MRSE5.00

Efficacy in Antifungal Research

The application of isoquinoline derivatives in agriculture has been explored through investigations into their antifungal properties against various plant pathogens. Research has shown that novel isoquinoline derivatives, synthesized by introducing an active diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton, possess significant antifungal activity.

At a concentration of 50 mg/L, several of these compounds demonstrated high inhibition rates against common phytopathogenic fungi. Notably, compound Il showed a broad spectrum of activity, with an inhibition rate of 83.3% against Fusarium graminearum, which was superior to both the natural alkaloid Sanguinarine and the commercial fungicide Chlorothalonil.

The table below details the inhibitory efficacy of key isoquinoline derivatives against a panel of plant pathogenic fungi.

CompoundFungal SpeciesInhibition Rate (%) at 50 mg/L
IcPhysalospora piricola93.0
Rhizotonia cerealis93.0
IePhysalospora piricola93.0
Rhizotonia cerealis93.0
IlPhysalospora piricola93.0
Rhizotonia cerealis93.0
Fusarium graminearum83.3

Antioomycete Properties

The bioactive scaffold of 3,4-dihydroisoquinolin-1(2H)-one has been successfully utilized in the development of agents for plant disease management, specifically targeting oomycetes. A study involving the synthesis of 59 derivatives of this scaffold revealed potent and superior activity against the phytopathogen Pythium recalcitrans when compared to other tested fungal pathogens.

One derivative, designated as I23, demonstrated the highest in vitro potency against P. recalcitrans. Its efficacy surpassed that of the commercial antioomycete agent hymexazol, as indicated by a significantly lower EC₅₀ value.

CompoundOrganismEC₅₀ (μM)
I23Pythium recalcitrans14.0
Hymexazol (Commercial Control)Pythium recalcitrans37.7

Further investigation into the mode of action suggested that compound I23 operates by disrupting the biological membrane systems of P. recalcitrans.

Neuropharmacological and Neuroprotective Research

The intricate network of the central nervous system presents a formidable challenge in the development of effective therapeutics for neurological disorders. Isoquinoline derivatives, owing to their structural similarity to endogenous neurochemicals, have been a fertile ground for the discovery of novel neuropharmacological agents.

Derivatives of the isoquinoline framework have been identified as promising modulators of dopaminergic and serotonergic systems, which are critically involved in the regulation of mood, cognition, and motor control. Synthetic analogs of isoquinoline alkaloids have shown potential in modulating the activity of these neurotransmitter systems. For instance, certain benzylisoquinoline derivatives have displayed significant affinity for dopamine (B1211576) and serotonin (B10506) receptors in the nanomolar or micromolar ranges. researchgate.net

Research into structurally related compounds provides insights into the potential of this compound derivatives. A series of 6-alkoxyisoindolin-1-ones, which share a similar bicyclic core, have been identified as partial agonists of the dopamine D2 receptor. nih.gov Furthermore, studies on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) derivatives have revealed their strong affinity and selectivity for the dopamine D3 receptor. nih.gov Docking studies of these analogs into D2 and D3 receptor crystal structures have elucidated the key molecular interactions, such as hydrogen bonding with specific serine and tyrosine residues, that contribute to their binding affinity and selectivity. nih.gov While direct experimental data on this compound is limited, these findings suggest that the 6-hydroxy group could play a crucial role in receptor binding and modulation. Computational docking studies could further elucidate the potential interactions of this compound and its derivatives with dopamine receptor subtypes.

The neuroprotective potential of isoquinoline derivatives is an active area of investigation for the treatment of debilitating neurological conditions such as Parkinson's and Alzheimer's disease. The structural characteristics of these compounds allow them to cross the blood-brain barrier and interact with various targets implicated in neurodegeneration.

In the context of Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons, several isoquinoline-based compounds have demonstrated neuroprotective effects. For example, hydroxylated derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) have shown greater efficacy in protecting neuronal cells compared to the parent compound. A notable example is 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which has been shown to exert a neuroprotective effect and normalize redox homeostasis in a rat model of cerebral ischemia/reperfusion. springermedicine.com Another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), also demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov

Furthermore, in preclinical models of Alzheimer's disease, certain isoquinoline alkaloids have been shown to exert neuroprotective effects. nih.gov For instance, thymoquinone, a compound with a quinone structure, has demonstrated the potential to ameliorate cognitive deficits in an in vivo model of Alzheimer's by providing multilevel neuroprotection through its anti-inflammatory and PPAR-γ agonist activities. mdpi.com These studies underscore the therapeutic potential of the broader class of hydroxylated isoquinoline and quinoline derivatives in combating the complex pathology of neurodegenerative disorders.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cell death. Overactivation of PARP-1, particularly in response to the extensive DNA damage that occurs during cerebral ischemia, can lead to cellular energy depletion and neuronal death. Consequently, PARP-1 has emerged as a key therapeutic target for neuroprotection in ischemic stroke.

The isoquinolinone scaffold has proven to be a valuable template for the design of potent PARP-1 inhibitors. Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory activity of these compounds. nih.govacs.org These studies have revealed that specific structural features, such as the position of the carboxamide oxygen, are crucial for potent PARP-1 inhibition, as this group forms key hydrogen bonds with serine and glycine (B1666218) residues in the NAD+ binding site of the enzyme. tandfonline.com

Several isoquinolinone and naphthyridinone-based derivatives have been identified as highly potent PARP-1 inhibitors with potential applications in cancer therapy. nih.gov In the context of neuroprotection, a number of isoquinolinone derivatives have demonstrated significant efficacy in preclinical models of cerebral ischemia. researchgate.net These inhibitors have been shown to reduce neuronal damage and improve outcomes in these models, highlighting their therapeutic potential for stroke. The development of these compounds has been guided by in silico modeling and molecular dynamics simulations to understand their binding modes and optimize their inhibitory potency. researchgate.net

Compound TypeKey Structural FeaturesMechanism of ActionObserved Effects in Cerebral Ischemia Models
Isoquinolinone DerivativesConstrained propylene (B89431) linker (cyclopentene ring)Potent PARP-1 InhibitionImproved pharmacokinetic parameters while maintaining potency. nih.gov
Naphthyridinone DerivativesNitrogen substituent incorporated into a bicyclic ringHighly potent PARP-1 InhibitionOrally bioavailable with favorable pharmacokinetic properties. nih.gov

Anti-inflammatory and Analgesic Properties

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders and chronic pain. Isoquinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new therapeutic agents. semanticscholar.orgnih.gov

The anti-inflammatory effects of isoquinoline derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. For instance, novel isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov One such derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only suppressed pro-inflammatory cytokines but also reversed the suppression of the anti-inflammatory cytokine IL-10. nih.gov It also attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. nih.gov

In terms of analgesic activity, specific isoquinoline derivatives have shown promising results in preclinical models of pain. The compound 1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited pronounced analgesic and anti-inflammatory effects, with its anti-inflammatory effect being significantly higher than that of the standard drug diclofenac (B195802) sodium at a comparable dose. biomedpharmajournal.org The analgesic properties of isoquinoline derivatives are thought to be linked to their interaction with various receptors and enzymes involved in pain signaling.

Compound DerivativeMechanism of ActionObserved Effects
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)Inhibition of MAPKs/NF-κB pathway, attenuation of iNOS and COX-2 expression. nih.govSuppression of pro-inflammatory mediators (IL-6, TNF-alpha, NO) and enhancement of anti-inflammatory cytokine (IL-10). nih.gov
1-(4′-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideNot fully elucidated, but demonstrates potent anti-inflammatory and analgesic activity. biomedpharmajournal.org3.3 times higher anti-inflammatory effect than diclofenac sodium at a 0.5 mg/kg dose. biomedpharmajournal.org

Antioxidant Mechanisms and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological factor in a wide range of diseases, including neurodegenerative conditions and inflammation. The hydroquinone (B1673460) and phenolic moieties within the structure of this compound and its derivatives suggest an intrinsic antioxidant capacity.

The antioxidant activity of hydroxylated isoquinoline and quinoline derivatives has been well-documented. nih.gov These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive species and thus preventing oxidative damage to cellular components. The presence of hydroxyl groups on the aromatic ring is a key determinant of this antioxidant activity. nih.govmdpi.com For example, isoquinoline alkaloids have been shown to exert neuroprotective effects by reducing oxidative stress. nih.gov

Specific derivatives have demonstrated significant potential in mitigating oxidative stress in various experimental models. The compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has been shown to have a neuroprotective effect in a rat model of cerebral ischemia/reperfusion, a phenomenon linked to its ability to inhibit oxidative stress. nih.gov Furthermore, bis-sulfonamide derivatives have exhibited neuroprotective effects against 6-hydroxydopamine-induced oxidative stress in a cellular model of Parkinson's disease, in part by reducing intracellular ROS. frontiersin.org The antioxidant mechanisms of these compounds are often multifaceted, involving not only direct radical scavenging but also the modulation of endogenous antioxidant enzyme systems.

Compound/Derivative ClassAntioxidant MechanismObserved Effects
Hydroxylated Isoquinoline/Quinoline DerivativesFree radical scavenging, modulation of antioxidant enzymes. nih.govnih.govmdpi.comNeuroprotection against oxidative stress-induced cell death. nih.govnih.gov
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)Inhibition of oxidative stress. nih.govNeuroprotection in a rat model of cerebral ischemia/reperfusion. nih.gov
Bis-sulfonamide DerivativesReduction of intracellular ROS. frontiersin.orgNeuroprotection in a cellular model of Parkinson's disease. frontiersin.org

Mechanistic Elucidation and Molecular Interaction Studies

Identification and Characterization of Molecular Targets

The isoquinoline (B145761) framework is a common feature in many bioactive molecules, and its derivatives have been studied for their interactions with various biological targets, including enzymes and receptors.

While specific kinetic studies on 6-hydroxyisoquinolin-1(2H)-one are not extensively detailed in the available literature, the broader class of isoquinoline derivatives has been identified as capable of inhibiting various enzymes. For instance, the related compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione is known to inhibit metalloenzymes. nih.gov The mechanism of inhibition by such compounds often involves competitive binding at the enzyme's active site.

In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.org This type of inhibition does not change the maximum reaction rate (Vmax) but increases the Michaelis constant (Km), reflecting the need for a higher substrate concentration to achieve half-maximal velocity. libretexts.orgnih.gov The effectiveness of such an inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value signifies a more potent inhibitor. grsmu.bylibretexts.org

Table 1: Examples of Enzyme Inhibition by Isoquinoline-Related Compounds

Compound Class Target Enzyme Type of Inhibition Reference
Isoquinoline Derivatives Metalloenzymes (e.g., influenza endonuclease, HIV-1 integrase) Not specified, but active site binding is implied nih.gov

This table illustrates the inhibitory activities observed in compounds related to the this compound scaffold.

Derivatives of isoquinolines have been shown to modulate critical signaling pathways involved in cellular stress and survival. nih.gov For example, compounds based on the tetrahydroisoquinoline moiety can stimulate mitochondria-mediated signaling pathways, including the ERK1/2 and p38-MAPK pathways. nih.gov Furthermore, the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) signaling pathway is a therapeutic target for neurodegenerative conditions, and molecules that can modulate this pathway are of significant interest. nih.gov While direct interaction of this compound with specific receptors is not fully characterized, its structural motifs suggest potential for such interactions.

Modulation of Biochemical Pathways and Cellular Processes

The fundamental role of cellular respiration is to convert chemical energy from nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org This process involves a series of metabolic pathways, including glycolysis, the citric acid cycle (Krebs cycle), and oxidative phosphorylation. youtube.comyoutube.comkhanacademy.org Bioactive molecules can interfere with these pathways. For example, some compounds can impact mitochondrial function, which is central to both energy production and programmed cell death. nih.gov Tetrahydroisoquinoline-based aldoximes have been observed to affect mitochondrial and fatty acid metabolism, indicated by the increased phosphorylation of acetyl-CoA carboxylase. nih.gov

Metal Ion Complexation and its Contribution to Biological Activity

The 8-hydroxyquinoline (B1678124) moiety, a structural isomer of the core subject, is a well-known bidentate chelating agent, capable of binding metal ions through its hydroxyl oxygen and quinoline (B57606) nitrogen atoms. scirp.orgnih.gov This chelating ability is a key feature of its biological activity. scirp.org Similarly, this compound, possessing hydroxyl and carbonyl groups, can form stable complexes with various metal ions. chemimpex.com This interaction can alter the compound's biological properties, sometimes enhancing its activity. scirp.orgresearchgate.net The formation of metal complexes can increase the lipophilicity of the metal ion, potentially facilitating its transport across cell membranes. scirp.org Studies on related hydroxyquinoline ligands have demonstrated the formation of complexes with biologically relevant metal ions such as Cu(II), Ni(II), Co(II), Fe(II), Fe(III), and Zn(II). scirp.orgresearchgate.netmdpi.com

Table 2: Metal Ion Complexation by Hydroxyquinoline-Related Ligands

Metal Ion Stoichiometry (Metal:Ligand) Resulting Geometry Reference
Cu(II) 1:2 Square Planar scirp.org
Co(II) 1:2 Octahedral (with water molecules) scirp.org
Ni(II) 1:2 Octahedral (with water molecules) scirp.org
Fe(II)/Fe(III) 1:1, 1:2, 1:3 Not specified mdpi.com

This table summarizes findings from studies on 8-hydroxyquinoline and its derivatives, which are structurally related to this compound.

Influence on Gene Expression and Regulatory Pathways (e.g., Apoptosis, Cell Cycle)

The regulation of gene expression is fundamental to cellular function, controlling everything from metabolic processes to cell division. nih.govnih.gov The cell cycle, the ordered sequence of events leading to cell division, is tightly controlled by cyclin-dependent kinases (CDKs) and checkpoints. nih.govmdpi.comkhanacademy.orgclinicalpub.com Dysregulation of these pathways is a hallmark of diseases like cancer.

Several isoquinoline derivatives have demonstrated potent effects on these regulatory pathways. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, an isoquinoline derivative, has been shown to induce cell cycle arrest and apoptosis. nih.gov This compound caused an accumulation of cells in the S and G2/M phases and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov The induction of apoptosis was mediated by the activation of caspases, which are key proteases in the apoptotic pathway. nih.govnih.gov Specifically, the activation of initiator caspase-9 and executive caspase-3 has been observed. nih.govnih.gov Furthermore, some isoquinoline compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, can also be activated in response to DNA damage induced by such compounds. mdpi.com

Table 3: Effects of Isoquinoline Derivatives on Regulatory Pathways

Compound Type Cellular Effect Key Molecular Events Reference
6-Nitro-1H-benz[de]isoquinoline-1,3-dione derivative Cell Cycle Arrest & Apoptosis Accumulation in S and G2/M phases; activation of caspase-3 and -6 nih.gov
Isoquinolin-1(2H)-imine derivative Autophagy & Apoptosis Generation of ROS; phosphorylation of JNK; activation of caspase-3 and -9 nih.gov

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial for molecular recognition, protein folding, and drug-target binding. rsc.orggatech.edu Hydrogen bonding, a specific type of dipole-dipole interaction, is among the most important of these forces. chemguide.co.ukkhanacademy.org It occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom nearby. chemguide.co.ukkhanacademy.org

The structure of this compound, with its hydroxyl (-OH) group and a carbonyl (C=O) group, as well as an amide (N-H) group, makes it a prime candidate for forming strong intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net In the solid state, such molecules can link together through these interactions, influencing their crystal packing and physical properties. nih.gov These hydrogen bonding capabilities are also critical for its interaction with the active sites of biological targets like enzymes and receptors, which often rely on a network of hydrogen bonds for substrate recognition and binding. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Isoquinolinone Based Agents

Comprehensive Analysis of Structural Modifications and Correlated Biological Activities

The isoquinolin-1(2H)-one core is a versatile scaffold that can be functionalized at multiple positions to modulate its interaction with biological targets. SAR studies have revealed that even minor structural modifications can lead to significant changes in biological activity.

One of the most extensively studied areas of modification is the substitution on the benzene (B151609) ring of the isoquinolinone nucleus. The position and nature of these substituents have been shown to be critical for potency and selectivity. For instance, in the development of PARP inhibitors, modifications at the 5- and 6-positions have been explored. While the 6-hydroxy group can serve as a hydrogen bond donor, its conversion to a methoxy (B1213986) or a larger ether linkage can alter the molecule's interaction with the target protein, often influencing its pharmacokinetic properties as well.

Furthermore, the lactam portion of the isoquinolinone ring is also a key site for modification. The nitrogen atom (N-2) can be substituted with various alkyl or aryl groups, which can introduce additional points of interaction with the target or modulate the molecule's solubility and metabolic stability. For example, constraining a linear propylene (B89431) linker attached to the nitrogen into a cyclopentene (B43876) ring has been shown to improve pharmacokinetic parameters while maintaining potency for PARP1. nih.gov

The following interactive table summarizes the SAR findings for a series of isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors, highlighting the impact of substitutions at various positions on their inhibitory activity.

CompoundR1R2R3PARP-1 IC50 (nM)
1aHHH>1000
1b6-OHHH150
1c6-OCH3HH85
1d6-OH4-F-PhH25
1e6-OCH34-F-PhH12
1f6-OHHCH2CH2Ph5
1g6-OCH3HCH2CH2Ph2
Data is illustrative and compiled from general trends observed in SAR studies of isoquinolinone-based PARP inhibitors.

Positional and Electronic Effects of Substituents on Bioactivity (e.g., Hydroxyl, Methoxy, Alkyl, Aryl Moieties)

The electronic properties and position of substituents on the isoquinolinone ring play a pivotal role in determining the biological activity of the resulting compounds.

Hydroxyl and Methoxy Groups: A hydroxyl group, such as the one at the 6-position in 6-hydroxyisoquinolin-1(2H)-one, can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein. The acidity of this phenolic hydroxyl can also be important for ionization and interaction with charged residues. Conversion of the hydroxyl to a methoxy group removes the hydrogen bond donating capability but can increase lipophilicity, which may enhance cell permeability and oral bioavailability. The electron-donating nature of both hydroxyl and methoxy groups can also influence the electron density of the aromatic ring system, which can affect π-π stacking interactions with aromatic residues in the binding pocket.

The position of these substituents is critical. For instance, in a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the nature and position of substituents on the benzyloxy ring were found to significantly impact their anticancer activity. nih.govnih.gov This highlights the importance of exploring the positional isomers of substituents to optimize biological activity.

Development and Refinement of Pharmacophore Models for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For isoquinolinone-based agents, pharmacophore models have been instrumental in guiding the design of new and more potent inhibitors.

A typical pharmacophore model for an isoquinolinone-based inhibitor might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the lactam ring.

A hydrogen bond donor feature, which could be the N-H of the lactam or a hydroxyl group on the aromatic ring.

An aromatic ring feature representing the isoquinolinone core itself, which can engage in π-π stacking interactions.

Hydrophobic features corresponding to alkyl or aryl substituents that occupy hydrophobic pockets in the target's binding site.

For instance, a structure-based pharmacophore model for PARP-1 inhibitors has been generated that includes a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature. acs.org Such models are developed by analyzing the co-crystal structures of known inhibitors bound to their target protein. These models can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. Furthermore, these models can guide the optimization of existing leads by suggesting modifications that would better satisfy the pharmacophoric requirements.

Strategies for Enhancing Selectivity and Potency in Drug Discovery

A primary goal in drug discovery is to develop agents that are not only potent but also selective for their intended target to minimize off-target effects and associated toxicities. For isoquinolinone-based agents, several strategies have been employed to achieve this.

Exploiting Unique Structural Features of the Target: One effective strategy is to design inhibitors that interact with less conserved regions of the target's active site. For example, while the ATP-binding site is highly conserved among kinases, regions adjacent to this site can vary significantly. By introducing substituents on the isoquinolinone scaffold that extend into these unique sub-pockets, it is possible to achieve selectivity for a specific kinase.

Rigidification of the Molecular Scaffold: Increasing the conformational rigidity of a molecule can reduce the entropic penalty upon binding, leading to higher affinity. Rigidification can also pre-organize the molecule in a bioactive conformation, which can enhance potency and selectivity. This can be achieved by introducing cyclic structures or double bonds that restrict rotational freedom. For example, rigidifying a flexible inhibitor through ring closure has been shown to improve the selectivity of kinase inhibitors. japsonline.com

Structure-Guided Drug Design: The use of X-ray crystallography to determine the co-crystal structure of an inhibitor bound to its target provides invaluable information for rational drug design. This structural information allows for the precise design of modifications to the inhibitor that can enhance its interactions with the target and improve both potency and selectivity. For example, the discovery that a quinolinone-based inhibitor bound to an allosteric site of mutant IDH1, rather than the active site, guided further optimization efforts. nih.gov

By integrating these strategies, researchers can rationally design and optimize this compound-based agents with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling in 6 Hydroxyisoquinolin 1 2h One Research

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, such as a drug candidate, might interact with a biological target, typically a protein or nucleic acid.

For the isoquinolin-1(2H)-one scaffold, docking studies have been instrumental in exploring potential therapeutic applications. For instance, various derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to investigate their potential as inhibitors for Alzheimer's disease. Similarly, isoindolin-1-one derivatives, which share structural similarities, have been evaluated as potential modulators of the 5-HT2C receptor through in silico docking approaches. nih.gov However, no specific molecular docking studies detailing the interactions of 6-hydroxyisoquinolin-1(2H)-one with any particular macromolecule have been identified in the surveyed literature.

Prediction of Binding Affinities and Energetic Contributions

Following molecular docking, scoring functions are used to estimate the binding affinity between the ligand and its target. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of the binding free energy by considering factors like solvation effects.

Accurately predicting protein-ligand binding affinities is a significant challenge in computational drug discovery. nih.gov Various computational methods, from free energy-based simulations to machine learning-based scoring functions, are continuously being developed and refined to improve prediction accuracy. nih.gov While these methodologies are broadly applicable, specific predicted binding affinities or detailed energetic contributions for the interaction of this compound with any biological target are not available in published research.

Conformational Analysis and Investigation of Molecular Dynamics

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. This allows for the study of conformational changes, the stability of ligand-protein complexes, and the influence of the solvent environment. mdpi.comyoutube.comyoutube.com

For related compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinolines, conformational studies using molecular mechanics, X-ray analysis, and NMR spectroscopy have been conducted to understand their interaction with dopamine (B1211576) receptors. nih.gov MD simulations have also been employed to assess the stability of complexes between potential drug candidates and their targets, providing insights into the dynamic nature of these interactions. mdpi.com However, there is no specific literature detailing the conformational landscape or molecular dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules.

QSAR studies have been successfully applied to various quinoline (B57606) and isoquinoline (B145761) derivatives to predict their therapeutic potential. For example, 3D-QSAR models have been developed for pyrimido-isoquinolin-quinone derivatives to guide the design of new antibacterial agents. nih.gov Similarly, QSAR models have been used to analyze 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. nih.gov These studies demonstrate the utility of QSAR in understanding structure-activity relationships within this class of compounds. Despite this, no QSAR models specifically derived from or for the prediction of the activity of this compound have been reported.

Applications in Medicinal Chemistry and Drug Discovery Development

Role as a Privileged Pharmacophore Scaffold in Novel Drug Candidate Identification

In the realm of medicinal chemistry, the isoquinoline (B145761) framework is recognized as a "privileged scaffold". nih.gov This designation is attributed to its recurring presence in a multitude of pharmacologically active compounds, indicating its inherent ability to interact with diverse biological targets. nih.gov The 6-hydroxyisoquinolin-1(2H)-one core, as a specific embodiment of this scaffold, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and a defined spatial arrangement of functional groups. These features make it an ideal starting point for the design of new drug candidates through techniques like scaffold hopping and bioisosteric replacement. Its structural diversity and therapeutic importance have made it a challenging and rewarding molecular target for synthetic and medicinal chemists. nih.gov

Development of Specific Therapeutic Agents Based on the this compound Framework

The versatility of the this compound scaffold has been leveraged to develop a range of therapeutic agents with specific activities against various diseases.

Novel Anticancer Agents and Anti-Proliferative Compounds

The isoquinolin-1(2H)-one skeleton is a key component in the design of novel anticancer agents. A notable example is the development of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov In one study, a series of these compounds were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines, with some derivatives showing potent inhibition of both the A431 cancer cell line and EGFR tyrosine kinase. nih.gov

The broader quinazolinone scaffold, a close structural relative, has also been extensively explored for its anticancer potential. mdpi.com Derivatives of quinazolinone have been shown to inhibit the growth of various cancer cell lines, including renal, CNS, and ovarian cancers. nih.gov The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling. nih.gov

Compound ClassTargetNotable Activity
2-aryl-8-hydroxyisoquinolin-1(2H)-onesEGFRPotent inhibition of A431 cancer cells and EGFR tyrosine kinase. nih.gov
6-chloro-2-p-tolylquinazolinonesNot specifiedBroad-spectrum antitumor activity against renal, CNS, and ovarian cancers. nih.gov
BiphenylaminoquinazolinesEGFR, FGFR-1, PDGFRβ, Abl1, Src, TubulinDual inhibition of tyrosine kinases and tubulin polymerization. nih.gov

Next-Generation Antiviral Compounds, Particularly for HIV-1

The isoquinoline scaffold has emerged as a promising framework for the development of novel antiviral agents, especially those targeting the Human Immunodeficiency Virus type 1 (HIV-1). Researchers have successfully synthesized a series of isoquinoline-based analogues as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov One lead compound from this series demonstrated potent inhibition of a resistant HIV-1 strain, highlighting the potential of this scaffold to overcome existing drug resistance. nih.gov

Furthermore, derivatives of 2-hydroxyisoquinoline-1,3-dione have been investigated as dual inhibitors of the HIV reverse transcriptase-associated ribonuclease H (RNase H) and polymerase functions. nih.gov These compounds represent a novel chemotype with the potential to inhibit HIV replication through a dual mechanism of action. nih.gov The development of isoquinoline-based CXCR4 antagonists has also yielded compounds with excellent antiviral activity against both HIV-1 and HIV-2. nih.gov

Compound ClassHIV-1 TargetKey Findings
Isoquinoline-based analoguesIntegrase (Allosteric)Potent inhibition of a drug-resistant HIV-1 strain. nih.gov
2-hydroxyisoquinoline-1,3-dione derivativesReverse Transcriptase (RNase H and Polymerase)Dual inhibition of two key enzymatic functions of reverse transcriptase. nih.gov
Isoquinoline-based CXCR4 antagonistsCXCR4 Co-receptorLow nanomolar activity against HIV-1 and HIV-2 with low cytotoxicity. nih.gov

Broad-Spectrum Antimicrobial and Antifungal Leads

Derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated potential as broad-spectrum antimicrobial and antifungal agents. In a study focused on plant disease management, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and showed superior antioomycete activity against Pythium recalcitrans compared to the commercial fungicide hymexazol. rsc.org The proposed mechanism of action for the most potent compound was the disruption of the pathogen's biological membrane systems. rsc.org

The broader isoquinoline and quinoline (B57606) alkaloid families have a well-documented history of antimicrobial and antifungal activities. nih.govmdpi.com For instance, certain substituted 6H,12H-chromeno[4,3-b]quinolin-6-ones have shown activity against Candida albicans and Staphylococcus aureus. archive.org These findings underscore the potential of the this compound core as a scaffold for the development of new treatments for infectious diseases.

Agents for Central Nervous System (CNS) Disorders

The isoquinoline alkaloid framework is prevalent in compounds that exhibit neuroprotective effects, making it a valuable scaffold for the development of drugs targeting Central Nervous System (CNS) disorders. nih.gov While direct studies on this compound for CNS applications are limited, the therapeutic potential of the core structure is evident from related research. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) has been identified as a potential parkinsonism-inducing agent, suggesting that modulation of this scaffold could lead to treatments for Parkinson's disease. sigmaaldrich.com Conversely, certain hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown neuroprotective activity, indicating their potential for treating neurodegenerative conditions. documentsdelivered.com The diverse biological activities of tetrahydroisoquinoline-based compounds highlight their importance in the search for new therapies for neurodegenerative disorders. semanticscholar.org

Strategies for Addressing Drug Resistance and Improving Pharmacological Profiles

A significant challenge in drug development is the emergence of drug resistance. The this compound scaffold offers a platform for designing novel agents that can overcome existing resistance mechanisms. For instance, in the context of HIV-1, isoquinoline-based allosteric integrase inhibitors have been specifically designed to be effective against viral strains that are resistant to earlier classes of inhibitors. nih.gov

In cancer therapy, multidrug resistance (MDR) is a major obstacle. Derivatives of 1,2-disubstituted tetrahydroisoquinolines have been synthesized and shown to reverse MDR by inhibiting the P-glycoprotein (P-gp) efflux pump. core.ac.uk Several of these compounds exhibited greater P-gp inhibition than the known modulator verapamil. core.ac.uk

Improving the pharmacological profile of drug candidates is another critical aspect of medicinal chemistry. This involves optimizing properties such as absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of the this compound core can be fine-tuned through strategic chemical modifications. For example, the introduction of specific substituents can enhance oral bioavailability, improve metabolic stability, and reduce off-target toxicity, thereby leading to safer and more effective therapeutic agents. nih.gov

Preclinical Development and Characterization of Lead Compounds

Following the identification of promising hit compounds from initial screening and structure-activity relationship (SAR) studies, the subsequent phase of drug discovery involves the rigorous preclinical development and characterization of selected lead compounds. This stage is critical for assessing the potential of a compound to become a viable drug candidate by evaluating its biological activity in more complex systems, its pharmacokinetic profile, and its preliminary safety. For derivatives of this compound, this process has been notably applied in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a key target in oncology.

The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibitors, and various derivatives have been advanced into preclinical studies. The primary goals of this phase are to establish a clear understanding of the compound's in vivo behavior and to identify a potential therapeutic window.

In Vitro and Ex Vivo Characterization

Lead compounds based on the this compound scaffold have demonstrated potent enzymatic inhibition of PARP-1. For instance, specific derivatives have been synthesized and evaluated for their ability to inhibit PARP-1 activity in cell-free assays. This initial characterization is crucial for confirming the on-target potency of the lead compounds.

One such derivative, 9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, which shares a modified isoquinolinone core, has shown significant PARP-1 inhibition with an IC50 value in the low micromolar range. doi.org This demonstrates the potential of hydroxylated isoquinolinone structures to effectively interact with the PARP-1 active site.

CompoundTargetIC50 (µM)Assay Type
9-hydroxythieno[2,3-c]isoquinolin-5(4H)-onePARP-11-10Enzymatic Assay

Further in vitro characterization often involves cellular assays to determine a compound's ability to inhibit PARP activity within a cellular context and to assess its anti-proliferative effects against cancer cell lines. For PARP inhibitors, a key mechanism of action is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. Lead compounds are therefore tested against a panel of cancer cell lines with known genetic backgrounds to establish their cellular potency and selectivity.

Pharmacokinetic Profiling

A critical aspect of preclinical development is the evaluation of a lead compound's pharmacokinetic (PK) properties, which encompass its absorption, distribution, metabolism, and excretion (ADME). These studies are initially conducted in animal models, typically rodents, to predict the compound's behavior in humans.

For isoquinolinone-based PARP inhibitors, achieving favorable oral bioavailability is a key objective. Preclinical studies for related isoquinolinone derivatives have shown that structural modifications can significantly impact PK parameters. For example, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring in one series of isoquinolinone analogues led to improved PK parameters while maintaining potent PARP1 inhibition.

While specific PK data for a this compound-derived lead compound in oncology is not extensively available in the public domain, a representative preclinical candidate from a related naphthyridinone scaffold (compound 34) provides insight into the typical parameters assessed.

ParameterDescriptionExample Value (related compound)
Oral Bioavailability (F%)The fraction of an orally administered dose that reaches systemic circulation.Data not publicly available, but described as "orally bioavailable".
CmaxMaximum (or peak) serum concentration that a drug achieves.Not specified.
TmaxTime to reach Cmax.Not specified.
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by one-half.Not specified.

These studies are essential for determining if a compound can achieve and maintain therapeutic concentrations in the body after administration.

In Vivo Efficacy Studies

The ultimate test of a lead compound's potential in an oncology setting is its ability to inhibit tumor growth in vivo. These studies are typically conducted in rodent models, often using human cancer cell line xenografts. The choice of xenograft model is critical and is often based on the compound's in vitro activity profile. For PARP inhibitors derived from the this compound scaffold, efficacy would be evaluated in models with known DNA repair deficiencies, such as BRCA-mutant breast or ovarian cancer xenografts.

In these studies, the lead compound is administered to tumor-bearing animals, and tumor growth is monitored over time compared to a vehicle-treated control group. The efficacy of the compound is typically measured as tumor growth inhibition (TGI).

For the related naphthyridinone PARP1 inhibitor, compound 34, remarkable antitumor efficacy was demonstrated both as a single agent and in combination with chemotherapeutic agents in a BRCA1 mutant breast cancer xenograft model. Such studies provide crucial proof-of-concept for the therapeutic potential of the chemical scaffold.

Xenograft ModelTreatmentEfficacy EndpointResult
BRCA1 mutant Breast CancerCompound 34 (single agent)Tumor Growth InhibitionRemarkable antitumor efficacy
BRCA1 mutant Breast CancerCompound 34 + ChemotherapyTumor Growth InhibitionRemarkable antitumor efficacy

These in vivo studies are critical for validating the therapeutic hypothesis and for providing the necessary data to support the advancement of a compound into investigational new drug (IND)-enabling studies. The collective data from these preclinical characterizations provide a comprehensive profile of a lead compound and inform the decision to proceed with its development towards clinical trials.

Comparative Analysis and Analog Studies of Isoquinolinone Frameworks

Structural and Functional Comparisons with Other Substituted Isoquinolinone Derivatives

The introduction of various substituents onto the isoquinolin-1(2H)-one core can significantly impact its biological activity. The hydroxyl group at the 6-position of 6-hydroxyisoquinolin-1(2H)-one is a key feature that can influence its interactions with biological targets through hydrogen bonding.

One of the most significant areas of research for isoquinolin-1(2H)-one derivatives is in the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.gov The carboxamide moiety within the isoquinolinone scaffold has been identified as a critical feature for binding to the catalytic active site of PARP1, forming strong and stable hydrogen bonds. nih.gov

The nature and position of substituents on the isoquinolinone ring play a crucial role in determining the potency and selectivity of PARP inhibition. For instance, studies on a series of isoquinolin-1-ones and related quinazolin-4-ones as inhibitors of tumor necrosis factor-alpha (TNF-α) production revealed that the type and placement of substituents significantly altered their anti-inflammatory activity. While N-alkanoic acid esters of four carbons were found to be optimal for activity in both series, the addition of groups like fluoro, bromo, nitro, acetyl, and aminomethyl to the isoquinoline (B145761) ring led to a notable decrease in activity. nih.gov

The table below illustrates the impact of different substituents on the isoquinolinone core in various biological contexts, drawing from studies on related derivatives to infer potential trends for this compound.

Compound/Derivative ClassSubstitutionBiological TargetKey Findings
Isoquinolin-1-onesN-alkanoic acid estersTNF-αFour-carbon chain optimal for activity. nih.gov
Isoquinolin-1-onesFluoro, bromo, nitro, acetyl, aminomethyl on the ringTNF-αSignificant loss of inhibitory activity. nih.gov
5-methyl-3,4-dihydroisoquinolin-1(2H)-one (PD128763)5-methylPARP1Approximately 50 times more effective than early inhibitors like 3-aminobenzamide. nih.gov
Pyrrolo[2,1-a]isoquinolinesPlanar pentacyclic coreTopoisomerase-I and KinasesPlanarity is essential for high activity, suggesting potential for selective kinase inhibition. rsc.org

Isomeric Investigations and Their Implications for Biological Activity

For example, in the development of PARP inhibitors, the spatial arrangement of atoms is crucial for effective binding to the enzyme's active site. While direct isomeric studies on this compound are not extensively documented in the provided search results, the principles of structure-activity relationships (SAR) in medicinal chemistry underscore the importance of substituent positioning.

The following table outlines the hypothetical implications of varying the hydroxyl group position on the isoquinolinone ring, based on general principles of medicinal chemistry and SAR studies of related compounds.

IsomerPotential Implications for Biological Activity
5-Hydroxyisoquinolin-1(2H)-oneAltered hydrogen bonding capacity and potential for different intramolecular interactions compared to the 6-hydroxy isomer, possibly affecting target binding affinity and selectivity.
7-Hydroxyisoquinolin-1(2H)-oneDifferent electronic properties and steric accessibility of the hydroxyl group could lead to a distinct pharmacological profile. Studies on quinazoline (B50416) derivatives have shown that substitutions at the 7-position can enhance activity. nih.gov
8-Hydroxyisoquinolin-1(2H)-oneProximity of the hydroxyl group to the lactam function could lead to intramolecular hydrogen bonding, influencing the molecule's conformation and interaction with biological targets. The compound 8-hydroxy-2-methylquinazoline-4(3H)-one (NU1025) is a known PARP1 inhibitor. nih.gov

Cross-Chemotype Comparisons with Other Heterocyclic Scaffolds in Medicinal Chemistry

The isoquinolinone scaffold is often compared with other heterocyclic frameworks in the quest for novel therapeutic agents. A prominent comparator is the quinazoline scaffold, which is also a key component in many biologically active compounds, including kinase inhibitors.

Isoquinolinone vs. Quinazoline:

Both isoquinolinone and quinazoline scaffolds have been explored as inhibitors of various enzymes and receptors. A comparative study of isoquinolin-1-ones and quinazolin-4-ones as TNF-α inhibitors demonstrated that both cores could yield potent compounds, with the nature of the substituents being a key determinant of activity. nih.gov In the context of kinase inhibition, both scaffolds have been successfully utilized. For instance, isoquinoline-tethered quinazoline derivatives have been developed as potent and selective HER2 inhibitors over EGFR. nih.gov The choice between these scaffolds often depends on the specific target and the desired mode of interaction.

Isoquinolinone vs. Other Heterocyclic Scaffolds:

The isoquinolinone core is a type of "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide range of therapeutic agents. When compared to other heterocyclic systems like pyrrolo[2,1-a]isoquinolines, the planarity and electronic properties of the core structure become critical factors influencing activity. For example, the planar structure of the pentacyclic core in certain pyrrolo[2,1-a]isoquinolines is essential for their high cytotoxic and Topoisomerase-I inhibitory activity. rsc.org

The following table provides a comparative overview of the isoquinolinone scaffold with other key heterocyclic structures in medicinal chemistry.

Heterocyclic ScaffoldKey Biological ActivitiesAdvantages/Disadvantages in Drug Design
Isoquinolin-1(2H)-one PARP inhibition, kinase inhibition, anti-inflammatory. nih.govnih.govnih.govVersatile scaffold with opportunities for diverse functionalization. The lactam moiety provides a key interaction point.
Quinazoline Kinase inhibition (EGFR, VEGFR), anti-inflammatory, anticancer. mdpi.comresearchgate.netWell-established scaffold in approved drugs. Flexible for structural modifications at multiple positions. researchgate.net
Pyrrolo[2,1-a]isoquinoline Cytotoxic, Topoisomerase-I inhibition, kinase inhibition. rsc.orgFused ring system offers a rigid and planar structure, which can be beneficial for specific target interactions. rsc.org
Benzimidazole PARP inhibition, various other therapeutic areas.Can act as a bioisostere for other heterocyclic systems, offering different physicochemical properties.

Current Research Challenges and Future Directions for 6 Hydroxyisoquinolin 1 2h One

Elucidation of Underexplored Biological Activities and Target Pathways

A primary challenge is the comprehensive assessment of the biological activity of 6-hydroxyisoquinolin-1(2H)-one. The wider isoquinolinone class has been linked to a variety of pharmacological effects, including antiviral and anticancer properties. nih.gov For example, certain derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been recognized as inhibitors of bridged dinuclear metalloenzymes such as HIV RNase H and integrase. nih.gov However, the precise biological targets and molecular pathways that are influenced by this compound have not been clearly established.

Future research should prioritize the systematic screening of this compound against a diverse array of biological targets, such as enzymes, receptors, and ion channels. The use of high-throughput screening (HTS) assays, in conjunction with contemporary cell-based and biochemical assays, has the potential to reveal novel biological activities. The identification of specific targets will be a critical first step in comprehending its mechanism of action and its potential for therapeutic application.

Development of Advanced and Sustainable Synthetic Methodologies

Although a variety of synthetic methods for the core isoquinolin-1(2H)-one structure are available, the creation of efficient, regioselective, and sustainable techniques for synthesizing specifically functionalized derivatives like this compound continues to be a significant challenge. researchgate.net The functionalization of the isoquinolinone core, especially at the C6 position with a hydroxyl group, necessitates robust and adaptable synthetic strategies.

In-depth Mechanistic Studies at the Atomic and Molecular Levels

A thorough understanding of the exact mechanism of action of this compound at the atomic and molecular levels is essential for its development as a therapeutic agent. At present, there is a scarcity of detailed mechanistic studies for this particular compound. A fundamental issue in this area is often the lack of robust experimental evidence to support proposed mechanisms. researchgate.net

Future investigations should utilize a combination of experimental and computational methods to clarify its mechanism of action. X-ray crystallography of the compound bound to its biological target, once identified, would offer priceless atomic-level information. Moreover, computational techniques such as molecular docking and molecular dynamics simulations can aid in predicting binding modes and explaining biological activity, which can guide subsequent optimization work.

Opportunities for Translational Research and Preclinical Optimization

Considering the therapeutic potential of the isoquinolinone scaffold, there are considerable opportunities for the translational research of this compound. Nevertheless, before it can be considered for preclinical development, its pharmacological profile must be comprehensively characterized.

The initial measures in this direction would entail in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to evaluate its drug-like characteristics. Following this, lead optimization campaigns could be launched to enhance potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and assessment of analogs of this compound to construct a thorough structure-activity relationship.

Addressing Specific Challenges in Drug Discovery and Development

The path of any new chemical entity from its discovery to becoming a marketable drug is laden with challenges, and this compound is not an exception. A principal challenge is the possibility of off-target effects and toxicity, which are frequent obstacles in drug development. The absence of extensive biological data for this specific compound makes it challenging to forecast its safety profile.

Future endeavors must concentrate on thorough preclinical safety and toxicology studies. This encompasses cytotoxicity assays against a range of cell lines and in vivo toxicity studies in animal models. A critical hurdle to overcome will be to demonstrate a favorable therapeutic index, where the compound is effective at a non-toxic dose, for its progression as a potential drug candidate.

Q & A

Basic Research Questions

Q. What are the predominant synthetic routes for 6-hydroxyisoquinolin-1(2H)-one, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The compound is synthesized via transition metal-catalyzed C–H activation and cyclization. For example, Pd-catalyzed reactions with N-alkoxyamides or alkyne-tethered substrates yield polycyclic derivatives (e.g., 80–90% yields under inert conditions) . Iodine-catalyzed sulfuration using ethyl sulfinates provides regioselective sulfur incorporation at C4/C7 positions, with solvent polarity critically affecting reaction rates . Hypervalent iodine(III) reagents like PISA enable solvent-dependent chemoselectivity, producing methoxy-substituted derivatives in nonpolar solvents (e.g., toluene) .

Q. How is this compound structurally characterized, and what spectroscopic techniques are most effective?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is pivotal. The keto tautomer (isoquinolin-1(2H)-one) dominates in solution, confirmed by upfield shifts of C7' and C8' protons (Δδ ~0.8–1.5 ppm) due to shielding by aromatic rings in folded conformations . Two-dimensional NOESY experiments reveal sub-van der Waals contacts (e.g., CH₃⋯HN ~4.5 Å) between amide carbonyls and indole moieties in molecular torsion balances . Infrared (IR) and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular weight .

Q. What are the key physicochemical properties of this compound relevant to handling in laboratory settings?

  • Methodological Answer : The compound is non-hazardous under GHS classifications but requires storage in anhydrous conditions due to potential hygroscopicity . Crystallographic data (monoclinic, space group C2/c) indicate hydrogen-bonding networks involving the hydroxyl and carbonyl groups, influencing solubility in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How does the tautomeric equilibrium between 6-hydroxyisoquinoline and isoquinolin-1(2H)-one affect its reactivity in catalytic systems?

  • Methodological Answer : The equilibrium strongly favors the keto form (isoquinolin-1(2H)-one) in solution, as shown by NMR downfield shifts of the carbonyl carbon (~170 ppm in ¹³C NMR) . This tautomer impacts coordination with transition metals (e.g., Pd, Mn), where the carbonyl oxygen acts as a Lewis base, facilitating cyclization or annulation reactions. Computational studies (DFT) can model the tautomerization energy barrier (~15–20 kcal/mol) to predict catalytic efficiency .

Q. What role does this compound play in studying orthogonal dipolar interactions in molecular torsion balances?

  • Methodological Answer : The compound serves as a rigid scaffold in torsion balances to quantify C=O⋯C=O dipole interactions. In folded conformations, its carbonyl group aligns orthogonally with another dipole, creating measurable thermodynamic stabilization (ΔG ~2–4 kJ/mol via van’t Hoff analysis of NMR equilibria) . X-ray crystallography of related analogs confirms edge-to-face C–H⋯π interactions, critical for validating computational models of non-covalent forces .

Q. What challenges arise in ensuring the purity of this compound for mechanistic studies, and how are they addressed?

  • Methodological Answer : Commercial samples often lack analytical data, requiring researchers to verify identity via LC-MS (e.g., [M+H]⁺ = 162.07) and purity via HPLC (≥95% by area under the curve) . Recrystallization from ethanol/water mixtures (1:3 v/v) removes regioisomeric byproducts (e.g., isoquinolin-1(4H)-one), which form due to competing radical pathways in certain syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.